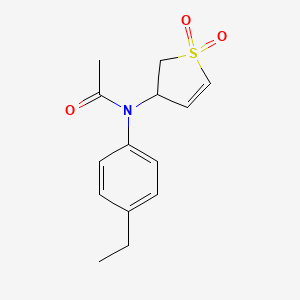
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C14H17NO3S and its molecular weight is 279.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological evaluations, including anticancer and antioxidant properties.
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the reaction of thienyl derivatives with acetamides. Characterization techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (NMR), Carbon-13 NMR, and Mass Spectrometry are employed to confirm the structure of the synthesized compound. These methods provide insights into the functional groups and molecular weight, essential for understanding its reactivity and biological implications.
Antioxidant Activity
Antioxidant activity is a crucial aspect of many pharmaceutical compounds. In vitro studies have shown that this compound exhibits moderate antioxidant properties. The compound was tested against standard antioxidants like butylated hydroxyanisole (BHA), revealing comparable efficacy in scavenging free radicals.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it demonstrated significant cytotoxicity against A549 lung cancer cells. The IC50 values for different derivatives of this compound were recorded as follows:
| Compound ID | IC50 (µg/ml) | Cell Line |
|---|---|---|
| 11b | 11.20 | A549 (Lung) |
| 11c | 15.73 | A549 (Lung) |
| 13b | 59.61 | A549 (Lung) |
| 14b | 27.66 | A549 (Lung) |
These results indicate that the compound could serve as a lead in developing new anticancer agents, particularly due to its selective toxicity towards cancer cells while sparing normal cells.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction between this compound and various biological targets. These studies help elucidate the mechanism of action at the molecular level and suggest potential pathways through which the compound exerts its biological effects.
Case Studies
Recent research has highlighted the efficacy of similar compounds in clinical settings. For instance:
- Case Study on Lung Cancer : A study reported that derivatives with similar thienyl structures exhibited high cytotoxicity against lung cancer cell lines, supporting the potential application of this compound in targeted cancer therapies.
- Antioxidant Applications : Another case study focused on using thienyl derivatives in formulations aimed at reducing oxidative stress in chronic diseases. The moderate antioxidant activity of this compound suggests its utility in such formulations.
Propiedades
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-3-12-4-6-13(7-5-12)15(11(2)16)14-8-9-19(17,18)10-14/h4-9,14H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIMPGXTSUDXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














